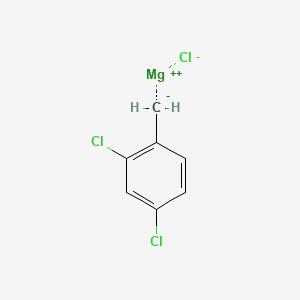
2,4-Dichlorobenzylmagnesium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzylmagnesium chloride is a useful research compound. Its molecular formula is C7H5Cl3Mg and its molecular weight is 219.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the standard protocols for synthesizing 2,4-dichlorobenzylmagnesium chloride, and how is its purity validated?
Methodological Answer:
this compound is typically prepared by reacting 2,4-dichlorobenzyl chloride with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere. The reaction requires careful temperature control (20–40°C) to avoid over-vigorous exothermic reactions . Commercial preparations (e.g., 0.25 M in diethyl ether) are available with purity ≥98%, validated via GC analysis and titration methods to quantify active Grignard reagent .
Key Data:
| Parameter | Value/Procedure | Source |
|---|---|---|
| Solvent | Diethyl ether or THF | |
| Reaction Temperature | 20–40°C | |
| Purity Validation | GC, titration (active Mg content) |
Q. Basic: What safety measures are critical when handling this compound?
Methodological Answer:
- Protective Equipment: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and flame-resistant lab coats. Avoid skin/eye contact due to corrosive properties .
- Ventilation: Perform reactions in a fume hood to prevent inhalation of ether vapors or reactive intermediates.
- Waste Disposal: Quench residual reagent with isopropanol or aqueous ammonium chloride, and store waste in corrosion-resistant containers for professional disposal .
Safety Data:
| Hazard | Precaution | Source |
|---|---|---|
| Corrosivity (H314) | Neutralize spills with inert solvents | |
| Reactivity with Water | Avoid moisture; use anhydrous conditions |
Q. Advanced: How can reaction conditions be optimized for nucleophilic additions using this compound?
Methodological Answer:
- Solvent Selection: Diethyl ether is preferred for slower reaction rates, enabling better control of exothermic steps. THF may enhance reactivity for sterically hindered substrates .
- Substrate Activation: Pre-cool substrates (e.g., ketones, esters) to −78°C to minimize side reactions like enolization.
- Stoichiometry: Use 1.1–1.2 equivalents of Grignard reagent to ensure complete conversion, verified by quenching aliquots and analyzing via TLC or HPLC .
Case Study:
In a 2022 study, coupling with 2,4-dichlorobenzaldehyde at −40°C in THF yielded 85% of the desired alcohol product, while room-temperature reactions led to <50% yield due to competing elimination .
Q. Advanced: How do decomposition byproducts form, and how can they be characterized?
Methodological Answer:
Decomposition pathways include:
- Hydrolysis: Reaction with moisture produces 2,4-dichlorobenzyl alcohol and Mg(OH)Cl. Monitor via IR (broad O-H stretch at 3200–3600 cm⁻¹) .
- Oxidation: Exposure to air generates 2,4-dichlorobenzoic acid, detectable by GC-MS (m/z 191 [M+H]⁺) .
Analytical Workflow:
Quench reaction mixture with D₂O and analyze via ¹H NMR for alcohol/byproduct signals.
Use LC-MS to identify acidic degradation products.
Q. Advanced: What factors influence the stability of this compound in storage?
Methodological Answer:
- Moisture Sensitivity: Degrades rapidly in humid environments; store under argon or nitrogen with molecular sieves .
- Temperature: Prolonged storage at >−20°C accelerates decomposition. Commercial solutions in diethyl ether remain stable for 6–12 months at −20°C .
- Light Exposure: UV light promotes radical side reactions; use amber glassware or opaque storage containers .
Stability Data:
| Condition | Stability Duration | Source |
|---|---|---|
| −20°C (anhydrous) | 6–12 months | |
| Room Temperature | <24 hours |
Q. Basic: Which analytical techniques are most reliable for quantifying this Grignard reagent?
Methodological Answer:
- Titration: Use 1,2-dibromoethane as a quenching agent, followed by back-titration with HCl to determine active Mg content .
- NMR Spectroscopy: ¹³C NMR in CDCl₃ shows characteristic carbenoid signals at δ 50–60 ppm (Mg-bound carbon) .
Q. Advanced: How does the reactivity of this compound compare to other aryl Grignard reagents?
Methodological Answer:
The electron-withdrawing chlorine substituents reduce nucleophilicity compared to phenylmagnesium chloride but enhance selectivity in reactions with electrophilic aromatic systems. For example:
Propiedades
Fórmula molecular |
C7H5Cl3Mg |
|---|---|
Peso molecular |
219.8 g/mol |
Nombre IUPAC |
magnesium;2,4-dichloro-1-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
GVZMYROGYRWDEM-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















